molecular formula C21H27N3O4S B268445 3-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide

3-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide

Cat. No. B268445
M. Wt: 417.5 g/mol
InChI Key: XLUFSRDHEIAJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IPR-105 and is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP).

Mechanism of Action

The mechanism of action of 3-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death in cancer cells. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide have been extensively studied. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and enhance the efficacy of chemotherapy and radiotherapy. In addition, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide is its potency as a PARP inhibitor. The compound has been shown to be more potent than other PARP inhibitors currently available in the market. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 3-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide. One of the most promising areas of research is the development of combination therapies using the compound and other chemotherapeutic agents. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of this compound in these fields.

Synthesis Methods

The synthesis of 3-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide involves the reaction of 4-(4-methylpiperazin-1-yl)benzenesulfonamide with 3-isopropoxybenzoyl chloride in the presence of a base. The reaction yields the desired compound as a white solid with a purity of over 98%.

Scientific Research Applications

3-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has been extensively studied for its potential applications in cancer treatment. The compound has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting the repair of DNA damage in cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

3-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C21H27N3O4S/c1-16(2)28-19-6-4-5-17(15-19)21(25)22-18-7-9-20(10-8-18)29(26,27)24-13-11-23(3)12-14-24/h4-10,15-16H,11-14H2,1-3H3,(H,22,25)

InChI Key

XLUFSRDHEIAJIY-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C

Origin of Product

United States

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